molecular formula C11H11BrN2O4S B6718406 Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate

Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate

Cat. No.: B6718406
M. Wt: 347.19 g/mol
InChI Key: HOLOSKRDYNVUIH-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate is an organic compound that features a complex structure with a bromine, cyanide, and sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of a cyanide group. The sulfonylation step involves reacting the intermediate with a sulfonyl chloride under basic conditions. Finally, the esterification step is carried out to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyanide group can be reduced to an amine.

    Oxidation Reactions: The sulfonyl group can be oxidized to a sulfone.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine and cyanide groups can participate in further functionalization, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-cyanobenzoate
  • Ethyl 2-sulfonylamino-4-cyanobenzoate
  • Ethyl 2-[(4-cyanophenyl)sulfonylamino]acetate

Uniqueness

Ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

ethyl 2-[(3-bromo-4-cyanophenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4S/c1-2-18-11(15)7-14-19(16,17)9-4-3-8(6-13)10(12)5-9/h3-5,14H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLOSKRDYNVUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC(=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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